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AMG319 Toxicity Profile & Mechanism

The table below summarizes the common immune-related adverse events (irAEs) observed in a clinical trial

of AMG319 and their proposed biological mechanism [1] [2] [3].

Toxicity Type Clinical Manifestation(s) Proposed Underlying Mechanism

Gastrointestinal Diarrhea, Colitis Systemic loss of tissue-resident colonic ST2+ Tregs;
expansion of pathogenic Th17 and Tc17 cells [1] [2]
[4].

Dermatological Skin Rashes Loss of Treg-mediated immune suppression in the skin
[1] [2].
Hepatic Transaminitis (elevated Immune-mediated inflammation in the liver due to
liver enzymes) systemic Treg reduction [1] [2].

Proposed Solution: Intermittent Dosing

Research indicates that continuous daily dosing of AMG319 leads to a rapid and systemic reduction of

regulatory T cells (Tregs), which unleashes immune attacks on healthy tissues and causes the irAEs listed
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above [1] [2]. However, this Treg depletion is also crucial for its anti-tumor effect, as it allows cytotoxic T

cells to attack the tumor [1].

To overcome this, investigators have proposed and tested intermittent dosing schedules in mouse models.
The goal is to provide periodic relief from the drug's systemic toxicity, allowing protective Treg populations

in healthy tissues to recover while maintaining anti-tumor immunity [1] [4].

The following diagram illustrates the core concept of how different dosing regimens lead to divergent

clinical outcomes by differentially affecting immune cells in the tumor versus the gut.
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Experimental Protocols for Validation

For researchers aiming to validate these findings or test modified dosing regimens, the following key

methodologies from the publications can serve as a guide.
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Protocol for In Vivo Efficacy and Toxicity Testing

This protocol is adapted from the mouse model used to demonstrate the success of intermittent dosing [1]

[2].

Animal Model: Wild-type C57BL/6 mice.
Tumor Model: Inoculate with B16F10-OVA melanoma cells (or other syngeneic models).
Dosing Groups:

o Group 1 (Control): Vehicle placebo, daily.

o Group 2 (Continuous): PI3Kd inhibitor (e.g., PI-30657 for mice, analogous to AMG319), daily.

o Group 3 (Intermittent): PI3Kd inhibitor on an intermittent schedule (e.g., 4 days on, 3 days off).
Key Endpoint Measurements:

o Efficacy: Tumor volume measurement over time.
o Toxicity:
= Clinical Monitoring: Daily observation for signs of diarrhea and skin abnormalities.
= Histopathology: Post-trial analysis of colon tissue for inflammation.
o Immunophenotyping:
= Flow Cytometry: Analyze immune cells from tumor, spleen, and colon for:
= Treg populations (CD4+, CD25+, Foxp3+).
= Cytotoxic T cells (CD8+), including expression of activation/exhaustion markers
(PD-1, Ki67, Granzyme B).
= Pathogenic T-helper 17 (Th17) and type 17 CD8+ T (Tc17) cells in the colon.

Protocol for Single-Cell RNA Sequencing (scRNA-seq) Analysis

This protocol was used to identify the specific Treg subsets affected by PI3K$ inhibition [1] [2].

e Sample Preparation:
o Isolate Treg cells (CD4+, CD25+) from target tissues: tumor, spleen, and colon of treated and
control mice.
e Library Preparation & Sequencing:
o Use a standard scRNA-seq platform (e.g., 10x Genomics).
o Sequence to a sufficient depth to analyze population heterogeneity.
¢ Bioinformatic Analysis:
o Data Processing: Use tools like Cell Ranger for alignment and quantification.
o Dimensionality Reduction & Clustering: Perform using Seurat or Scanpy (UMAP
visualization).
o Differential Expression: Identify genes and pathways differentially expressed between
clusters and treatment groups, focusing on specific Treg subsets (e.g., colonic ST2+ Tregs).
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Key Takeaways for Researchers

e Toxicity is Mechanism-Based: The irAEs are not off-target effects but are directly linked to the
drug's mechanism of action—systemic inhibition of PI3Kd in Tregs [1] [4].

e Dosing Schedule is Critical: The intermittent dosing regimen (e.g., 4 days on/3 days off) has
shown promise in pre-clinical models for uncoupling efficacy from toxicity and should be a primary
consideration for future experimental designs [1] [2].

¢ Monitor Specific Inmune Populations: Key indicators of efficacy and toxicity include levels of
intratumoral Tregs and CD8+ T cell activation for efficacy, and levels of colonic ST2+ Tregs and
Th17/Tcl17 cells for toxicity [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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